Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound belonging to the thiadiazole class Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . For instance, some 1,2,3-thiadiazole derivatives have been shown to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
Based on the known actions of thiadiazole derivatives, it can be inferred that the compound may cross the cellular membrane due to the mesoionic nature of the thiadiazole ring . This allows it to interact strongly with its biological targets . In the case of Hsp90, for example, inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
It’s known that the inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding . The disruption of these pathways can lead to the degradation of oncoproteins, potentially affecting the growth and proliferation of cancer cells .
Pharmacokinetics
It’s known that thiadiazole derivatives generally have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property allows these compounds to cross cellular membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Based on the known effects of thiadiazole derivatives, it can be inferred that the compound may exert a broad spectrum of biological activities . For instance, the inhibition of Hsp90 can lead to the degradation of several oncoproteins, which could potentially inhibit the growth and proliferation of cancer cells .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds . Therefore, it’s possible that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Other thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other thiadiazole derivatives have been shown to interact with biological targets, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of phenylhydrazine with carbon disulfide to form a phenylthiohydrazine derivative, which is then cyclized with chloroacetic acid to yield the thiadiazole ring. The resulting thiadiazole compound is then reacted with ethyl 4-aminobenzoate to introduce the acetamido group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has shown potential as an antimicrobial agent, exhibiting activity against bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell growth in cancer cells.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 4-(2-((3-methyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Ethyl 4-(2-((3-ethyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Ethyl 4-(2-((3-phenyl-1,3,4-thiadiazol-5-yl)thio)acetamido)benzoate
Uniqueness: Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate stands out due to its phenyl group, which contributes to its enhanced biological activity compared to its methyl and ethyl counterparts. The presence of the phenyl group increases the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-8-10-15(11-9-14)20-16(23)12-26-19-21-17(22-27-19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTPIIODEAJNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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